1-(2-NITROBENZOYL)-1H-1,3-BENZODIAZOLE
Description
1H-1,3-Benzodiazole derivatives are heterocyclic compounds structurally analogous to nucleotides, such as adenine in DNA . These compounds are pharmacologically significant, with applications in antifungal, anti-inflammatory, and anthelmintic therapies .
Properties
IUPAC Name |
benzimidazol-1-yl-(2-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14(10-5-1-3-7-12(10)17(19)20)16-9-15-11-6-2-4-8-13(11)16/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIPBWSGKXVORT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-nitrobenzoyl)-1H-1,3-benzodiazole typically involves the nitration of benzoyl-substituted benzodiazole. One common method is the reaction of 2-nitrobenzoyl chloride with 1H-1,3-benzodiazole in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrobenzoyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 1-(2-Aminobenzoyl)-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzodiazole ring.
Scientific Research Applications
1-(2-Nitrobenzoyl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various substituted benzodiazoles with potential biological activities.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study biological processes and interactions at the molecular level.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its derivatives have shown promise in preclinical studies.
Mechanism of Action
The mechanism of action of 1-(2-nitrobenzoyl)-1H-1,3-benzodiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodiazole ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity (XLogP3): The target compound’s nitrobenzoyl group increases lipophilicity compared to the hydroxyl-containing analog from (XLogP3 ~1.2 vs. ~4.5). However, the dichlorobenzyl analog exhibits even higher hydrophobicity (XLogP3 6.1), likely due to chlorine’s strong electron-withdrawing effects.
- Hydrogen Bond Acceptors: The target compound’s five acceptors (nitro and carbonyl groups) may enhance binding to polar biological targets compared to (four acceptors).
- Rotatable Bonds: Fewer rotatable bonds in the target compound (3 vs.
Functional and Application Comparisons
Medicinal Potential
- Target Compound: The nitro group may confer antibacterial or antiparasitic activity, similar to nitro-containing benzimidazoles like albendazole .
- Dichlorobenzyl Analog : Computed properties suggest high membrane permeability (high XLogP3), making it suitable for central nervous system targets. Its dichlorophenyl group may enhance halogen bonding in enzyme inhibition.
- Hydroxyl-Containing Analog : The N,O-bidentate directing group facilitates metal-catalyzed C–H bond functionalization, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
